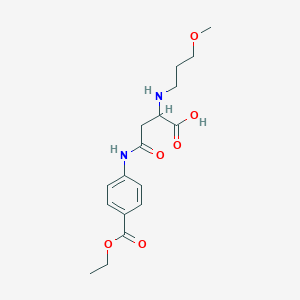![molecular formula C18H19N3O4S B2984132 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide CAS No. 941932-94-1](/img/structure/B2984132.png)
4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzamides, such as “4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic methods such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamides include esterification, cyanation, cyclization, and aminolysis reactions . These reactions are part of the process of synthesizing benzamides substituted with pyridine-linked 1,2,4-oxadiazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .Applications De Recherche Scientifique
Chemoselective N-benzoylation of aminophenols : The N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates has been studied, leading to the formation of compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest. This process is explained through the formation of thiourea followed by the elimination of thiocyanic acid triggered by the intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).
Synthesis and Biological Properties of Benzothiazin Derivatives : A series of benzothiazin derivatives has been synthesized and evaluated for their potential as diuretics and analgesics. Compounds with a free carboxyl group were found to be of interest as potential diuretics, while carbamide derivatives showed potential as analgesics (Ukrainets et al., 2017).
Antimicrobial Activities of Triazole Derivatives : New Schiff bases synthesized by the condensation of benzoyl glycine derivatives have been evaluated for their antibacterial and antifungal activity. Several compounds in this series exhibited significant biological activity (Mange et al., 2013).
Atypical Antipsychotic Agents : Substituted benzamide derivatives have been prepared and evaluated as potential atypical antipsychotic agents. These compounds were assessed for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their potential antipsychotic activity was investigated (Norman et al., 1996).
Benzothiazinones as Adenosine Receptor Antagonists : Benzothiazinones have been identified as novel antagonists at adenosine receptors, with various derivatives showing potent and selective activities for different receptor subtypes (Gütschow et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds, such as 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals (blatter radicals), have been studied for their potential applications in materials science .
Mode of Action
It’s worth noting that benzylic halides typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds, such as blatter radicals, are known to be involved in various applications, including quantum qubits, molecular grafting, controlled polymerization, molecular electronics and spintronics, as well as precursors of liquid crystals and high-spin systems .
Result of Action
Similar compounds, such as blatter radicals, have been studied for their potential applications in materials science .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as blatter radicals, can be influenced by various factors, including the nature of substituents in aromatic fragments .
Propriétés
IUPAC Name |
4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)13-3-7-15(8-4-13)20-18(23)14-5-9-16(10-6-14)21-11-1-2-12-26(21,24)25/h3-10H,1-2,11-12H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXEDZLKOLYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2984049.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)


![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)
![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)



